p-(1-Cyclooctenyl)-anisol
Description
p-(1-Cyclooctenyl)-anisol is a derivative of anisole (methoxybenzene), where a cyclooctenyl group (an eight-membered cyclic alkene) is attached to the para position of the methoxy-substituted benzene ring. The cyclooctenyl substituent introduces steric bulk and conformational flexibility, which may influence solubility, reactivity, and biological activity compared to smaller or more rigid substituents .
Properties
Molecular Formula |
C15H20O |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)cyclooctene |
InChI |
InChI=1S/C15H20O/c1-16-15-11-9-14(10-12-15)13-7-5-3-2-4-6-8-13/h7,9-12H,2-6,8H2,1H3 |
InChI Key |
ARPAWHNHIRNOOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares p-(1-Cyclooctenyl)-anisol with key analogs based on substituent type, molecular weight, and physicochemical properties inferred from the evidence:
*Water solubility and vapor pressure are inferred from substituent hydrophobicity and parent compound (anisole) data.
†Estimated based on cyclooctenyl (C₈H₁₁) + anisole (C₇H₈O - H).
Key Observations:
- Steric Effects : Larger substituents (e.g., cyclooctenyl, diphenylvinyl) reduce solubility due to increased hydrophobicity and steric hindrance .
- Electron-Donating Effects : All analogs retain the methoxy group’s electron-donating nature, but bulky substituents may hinder resonance stabilization .
Metabolic and Reactivity Profiles
- Anisole (Baseline) : Metabolized via oxidation (e.g., hydroxylation at the para position) followed by glucuronidation or sulfation .
- p-Cyclohexenyl-anisole : The unsaturated cyclohexenyl group may undergo epoxidation or dihydroxylation, similar to terpene-derived compounds .
- p-Styryl-anisole : The conjugated styryl group could participate in photochemical reactions or serve as a Michael acceptor in biological systems .
- p-Cyclooctenyl-anisole (Hypothesized) : The larger ring size may slow metabolic oxidation due to steric shielding of the aromatic ring, leading to prolonged half-life compared to smaller analogs .
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